Absence of CYP450 MI Complex Formation
Unlike its parent drug orphenadrine and its active metabolite tofenacin, Orphenadrine N-oxide does not form a metabolic-intermediate (MI) complex with hepatic cytochrome P-450 in vitro. This MI complex formation is a key mechanism of product inhibition and non-linear pharmacokinetics for orphenadrine [1]. The rate and extent of MI complex formation decreased in the order N-hydroxytofenacine > tofenacine > orphenadrine > bisnororphenadrine, whereas Orphenadrine N-oxide produced zero detectable MI complex under identical conditions [1].
| Evidence Dimension | Rate and Extent of Cytochrome P-450 MI Complex Formation (in vitro) |
|---|---|
| Target Compound Data | 0% (No MI complex formation detected) |
| Comparator Or Baseline | Tofenacine (active metabolite) > Orphenadrine (parent) > Bisnororphenadrine (relative ranking) |
| Quantified Difference | Absolute qualitative difference: complex formation vs. none |
| Conditions | Rat hepatic microsomal cytochrome P-450; in vitro spectral analysis |
Why This Matters
This property uniquely qualifies Orphenadrine N-oxide as a negative control or inert marker in mechanistic studies of CYP450-mediated drug interactions and product inhibition, a role that neither the parent drug nor its active N-demethylated metabolite can fulfill.
- [1] Bast A, Savenije-Chapel EM, van Kemenade FA, et al. Spectral interaction of orphenadrine and its metabolites with oxidized and reduced hepatic microsomal cytochrome P-450 in the rat. Biochem Pharmacol. 1982;31(17):2745-2753. View Source
